molecular formula C6H14N2O2 B13298930 2-ethoxy-N'-hydroxybutanimidamide

2-ethoxy-N'-hydroxybutanimidamide

Cat. No.: B13298930
M. Wt: 146.19 g/mol
InChI Key: JZCJNIMPJADOTM-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-ethoxy-N’-hydroxybutanimidamide involves several synthetic routes. One common method includes the reaction of an appropriate aldehyde with an amine in the presence of a solvent, followed by heating to reflux for an extended period . Industrial production methods may vary, but they typically involve similar reaction conditions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-N’-hydroxybutanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms .

Scientific Research Applications

2-Ethoxy-N’-hydroxybutanimidamide has several scientific research applications. It is used in pharmaceutical testing as a high-quality reference standard . Additionally, it is employed in organic synthesis and chemical research to study reaction mechanisms and develop new synthetic methodologies . Its unique structure makes it a valuable compound for investigating various chemical and biological processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N’-hydroxybutanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can bind to receptors or enzymes, leading to biochemical and physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethoxy-N'-hydroxybutanimidamide

InChI

InChI=1S/C6H14N2O2/c1-3-5(10-4-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8)

InChI Key

JZCJNIMPJADOTM-UHFFFAOYSA-N

Isomeric SMILES

CCC(/C(=N/O)/N)OCC

Canonical SMILES

CCC(C(=NO)N)OCC

Origin of Product

United States

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